
1,3-Dichloro-5-(difluoromethoxy)benzene
Descripción general
Descripción
1,3-Dichloro-5-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7H4Cl2F2O and a molecular weight of 213.01 . It is used for industrial purposes .
Molecular Structure Analysis
The InChI code for 1,3-Dichloro-5-(difluoromethoxy)benzene is 1S/C7H4Cl2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1,3-Dichloro-5-(difluoromethoxy)benzene is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Regioselective Synthesis : A method for synthesizing 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles involves room temperature 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes. This process achieves high regioselectivity, producing 1,4-disubstituted products exclusively (Hu et al., 2008).
Halogenation Studies : Controlled chlorination of trifluoromethoxybenzene, including derivatives like 1,3-dichloro-5-(difluoromethoxy)benzene, leads to various chlorinated products. These products exhibit good thermal stability at 200°–250°, indicating potential applications in materials requiring high thermal resistance (Herkes, 1977).
Mass-analyzed-threshold-ionization (MATI) Spectroscopy : MATI spectroscopy on 1,3-dichloro-2-fluoro-benzene, a related compound, aids in understanding the ionic properties of such halogenated benzenes, which is crucial for applications in spectroscopy and analytical chemistry (Krüger et al., 2015).
Catalysis and Polymer Chemistry
Metal-free Selective Borylation : Research shows that certain compounds can activate a C‒H bond of benzene and its derivatives, including partially fluorinated arenes like 1,3-dichloro-5-(difluoromethoxy)benzene. This is relevant for borylation products in catalysis (Su et al., 2019).
Synthesis of Fluorine-containing Polyethers : Highly fluorinated monomers derived from compounds like 1,3-dichloro-5-(difluoromethoxy)benzene are used to synthesize polyethers with applications in low dielectric materials, highlighting its importance in polymer chemistry (Fitch et al., 2003).
Coordination Polymers and Chemical Properties
Coordination Polymers : Studies on coordination polymers based on benzene derivatives, including those related to 1,3-dichloro-5-(difluoromethoxy)benzene, have revealed unique structural and magnetic properties. These findings have implications in materials science and nanotechnology (He et al., 2020).
Molybdenum(0) Dihapto-Coordination : Research involving the coordination of benzene and its fluorinated derivatives, like trifluorotoluene, provides insights into the chemically directing influence of a CF3 group. This is significant for the understanding of chemical bonding and reaction mechanisms (Myers et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSMGWLXCOXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712187 | |
| Record name | 1,3-Dichloro-5-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-(difluoromethoxy)benzene | |
CAS RN |
676252-17-8 | |
| Record name | 1,3-Dichloro-5-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-5-(difluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)
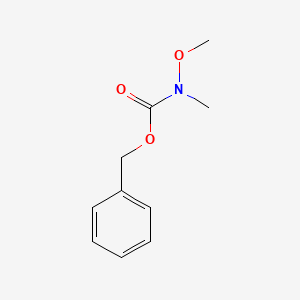

![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)
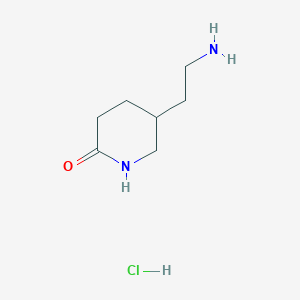
![[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1465141.png)
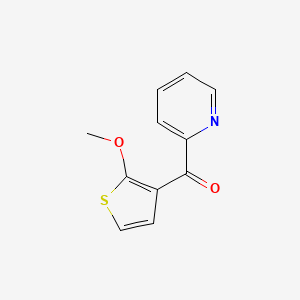
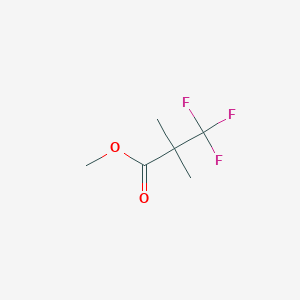
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
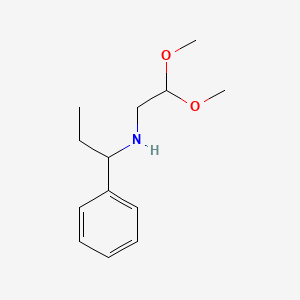


![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)